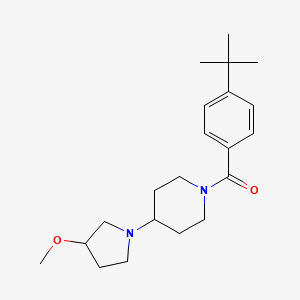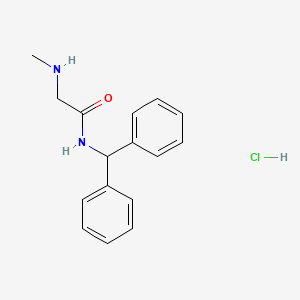
3-(1-(3-(Phenylsulfonyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(1-(3-(Phenylsulfonyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione” is a synthetic molecule with the molecular formula C15H16N2O5S2 and a molecular weight of 368.42. It is a derivative of thiazolidine-2,4-dione .
Synthesis Analysis
Thiazolidine-2,4-dione derivatives are synthesized using various methods, including multicomponent reactions, click reactions, nano-catalysis, and green chemistry . The specific synthesis process for “this compound” is not explicitly mentioned in the available resources.Molecular Structure Analysis
The thiazolidin-2,4-dione (TZD) moiety, which is a part of the compound, is a heterocyclic structure that consists of a five-membered saturated thiazolidine ring with sulfur at position 1 and nitrogen at position 3, along with two carbonyl functional groups at positions 2 and 4 .Applications De Recherche Scientifique
Antihyperglycemic Activity
Thiazolidine-2,4-dione derivatives, including those with sulfonyl modifications, have been evaluated for their antihyperglycemic properties. These compounds were found to lower glucose and insulin levels in insulin-resistant mouse models, suggesting their potential as oral antihyperglycemic agents. The structure-activity relationship analysis revealed that certain substituents on the phenyl ring can enhance potency, making these derivatives promising candidates for diabetes treatment (Wrobel et al., 1998).
Anticancer Activity
Several thiazolidine-2,4-dione derivatives have demonstrated significant anticancer activity. Compounds with substituted phenyl groups attached to the thiazolidine-2,4-dione moiety showed notable growth inhibitory activity against various human cancer cell lines, including breast cancer (MCF-7) cells. These findings indicate the potential of these derivatives as anti-cancer agents, with specific substituents enhancing their efficacy (Asati & Bharti, 2018).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of thiazolidine-2,4-dione derivatives have been extensively studied. Novel derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis, as well as fungal isolates like Candida albicans. This broad spectrum of activity suggests the utility of these compounds in combating infectious diseases (Menteşe et al., 2009).
Anti-inflammatory Activity
Thiazolidine-2,4-dione derivatives have also been explored for their anti-inflammatory potential. Compounds based on this moiety have shown inhibitory effects on the production of inflammatory markers such as nitric oxide and prostaglandin E2 in cellular models. These results suggest the potential application of these derivatives in the treatment of inflammatory diseases (Ma et al., 2011).
Propriétés
IUPAC Name |
3-[1-[3-(benzenesulfonyl)propanoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S2/c18-13(6-7-24(21,22)12-4-2-1-3-5-12)16-8-11(9-16)17-14(19)10-23-15(17)20/h1-5,11H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRNBICLEURCRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
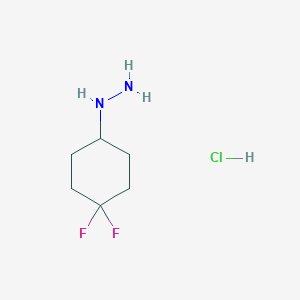
![1-(2-fluorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2661701.png)
![5-((4-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2661702.png)
![N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2661703.png)

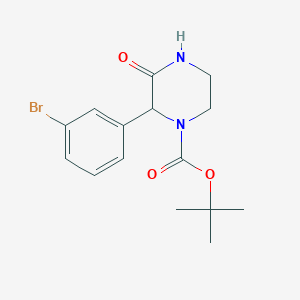
![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2661709.png)
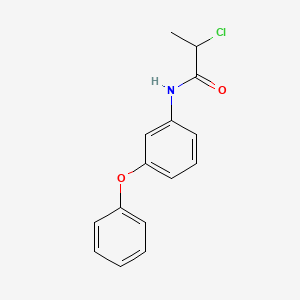


![N-(4-fluorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2661717.png)
